2-(3,4-Dichlorophenyl)-4-methylaniline
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(3,4-dichlorophenyl)-4-methylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2N/c1-8-2-5-13(16)10(6-8)9-3-4-11(14)12(15)7-9/h2-7H,16H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWJUOGBCHBFJMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N)C2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformation Mechanisms of 2 3,4 Dichlorophenyl 4 Methylaniline Systems
Reactions of the Aromatic Amine Moiety
The amino group in 2-(3,4-Dichlorophenyl)-4-methylaniline is a key functional site, exhibiting nucleophilic character and susceptibility to oxidation, which allows for a range of derivative syntheses.
Nucleophilic Reactivity of the Amino Group and its Derivatives
The lone pair of electrons on the nitrogen atom of the primary amine imparts nucleophilic properties, making it a reactive center for the formation of various functional groups.
The formation of acylhydrazones can be catalyzed by aniline (B41778) derivatives, particularly those with electron-donating substituents. rsc.org The catalytic cycle, as depicted in studies with other anilines, involves the formation of a more reactive imine intermediate with the aniline catalyst, which is then displaced by the hydrazide to form the final acylhydrazone product. researchgate.netnih.gov This process is often reversible and is a key reaction in the field of dynamic covalent chemistry. rsc.orgresearchgate.net The efficiency of this exchange is influenced by the solvent and the electronic properties of the aniline catalyst. rsc.org
Table 1: General Conditions for Acylhydrazone Synthesis
| Reactants | Catalyst | Solvent | Conditions | Product |
| Hydrazide, Aldehyde/Ketone | Acid or Aniline Derivative | Protic or Aprotic | Varies (e.g., reflux) | Acylhydrazone |
This table represents generalized conditions for acylhydrazone synthesis based on available literature and is not specific to this compound.
The reaction of primary amines with aldehydes or ketones yields imines, also known as Schiff bases, which contain a carbon-nitrogen double bond. masterorganicchemistry.comyoutube.comyoutube.com This condensation reaction is typically acid-catalyzed and involves the elimination of a water molecule. masterorganicchemistry.comlibretexts.org The pH of the reaction medium is a critical factor, with optimal rates often observed in weakly acidic conditions (around pH 4-5). libretexts.org
The mechanism for imine formation proceeds through a series of steps:
Nucleophilic attack of the amine on the carbonyl carbon. masterorganicchemistry.comlibretexts.org
Formation of a carbinolamine intermediate. libretexts.org
Proton transfer from the nitrogen to the oxygen atom. masterorganicchemistry.comlibretexts.org
Protonation of the hydroxyl group to form a good leaving group (water). libretexts.org
Elimination of water to form an iminium ion. libretexts.orglibretexts.org
Deprotonation to yield the neutral imine. youtube.comlibretexts.org
Imines are versatile intermediates in organic synthesis and can undergo various subsequent transformations. A key reaction is hydrolysis, which regenerates the original amine and carbonyl compound upon treatment with aqueous acid. masterorganicchemistry.com They can also be reduced to form secondary amines through a process known as reductive amination. masterorganicchemistry.comyoutube.com
Table 2: General Steps in Imine Formation
| Step | Description |
| 1 | Nucleophilic addition of the amine to the carbonyl group. |
| 2 | Formation of a neutral tetrahedral intermediate (carbinolamine). |
| 3 | Protonation of the hydroxyl group. |
| 4 | Elimination of a water molecule to form an iminium ion. |
| 5 | Deprotonation to yield the final imine product. |
This table outlines the generalized mechanism for imine formation.
Oxidation Pathways of Aniline Derivatives
The amino group of aniline and its derivatives is susceptible to oxidation, which can lead to a variety of products depending on the oxidant and reaction conditions. While specific oxidation studies on this compound are limited, research on related compounds such as 4-methylaniline provides insights into potential reaction pathways.
In the context of enzymatic oxidation, for example by peroxidases, aromatic amines can undergo one-electron oxidation to form a free radical. researchgate.net This radical can then dimerize to form azo compounds or react with other nucleophiles present in the reaction mixture. researchgate.net
Diazo and Azo Coupling Reactions for Derivative Synthesis
Primary aromatic amines are precursors for the synthesis of diazonium salts through a process called diazotization. This reaction involves treating the amine with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures. nih.gov The resulting diazonium salt is a versatile intermediate in organic synthesis.
These diazonium salts can then undergo azo coupling reactions with activated aromatic compounds, such as phenols or other anilines, to form azo compounds. nih.gov These products are often highly colored due to their extended conjugated systems. The position of coupling on the activated aromatic ring is directed by the existing substituents. For instance, in the reaction with phenols, the coupling usually occurs at the para position to the hydroxyl group. nih.gov
While specific examples of diazotization and azo coupling with this compound are not detailed in the available literature, the general principles of these reactions would apply. The presence of the electron-donating methyl group on the aniline ring would likely influence the reactivity and stability of the corresponding diazonium salt.
Reactivity of the Substituted Phenyl Rings
The two phenyl rings in this compound exhibit different reactivities towards substitution reactions due to the nature of their substituents. The aniline ring is activated by the amino and methyl groups, while the other phenyl ring is deactivated by the two chloro substituents. byjus.comwikipedia.org
Electrophilic aromatic substitution is a common reaction for aromatic compounds. lumenlearning.comlibretexts.org On the aniline ring of this compound, the amino and methyl groups are ortho, para-directing activators. byjus.comwikipedia.org Therefore, electrophilic attack is expected to occur at the positions ortho and para to these groups. However, the bulky dichlorophenyl group may sterically hinder the ortho positions.
On the other hand, the 3,4-dichlorophenyl ring is deactivated towards electrophilic substitution due to the electron-withdrawing nature of the chlorine atoms. byjus.com Chlorine atoms are ortho, para-directing deactivators, meaning that any substitution that does occur would be directed to the positions ortho and para to the chlorine atoms, though the reaction would be slower compared to an unsubstituted benzene (B151609) ring. byjus.com
Table 3: Predicted Reactivity of Phenyl Rings in this compound
| Phenyl Ring | Substituents | Predicted Reactivity towards Electrophilic Substitution | Directing Effect of Substituents |
| 4-methylaniline | -NH2, -CH3 | Activated | Ortho, para-directing |
| 3,4-dichlorophenyl | -Cl, -Cl | Deactivated | Ortho, para-directing |
Electrophilic Aromatic Substitution Reactions on the Dichlorophenyl Ring
The dichlorophenyl ring of this compound is substituted with two chlorine atoms at the 3- and 4-positions and a methylaniline group at the 1-position. The reactivity of this ring towards electrophiles is significantly influenced by the interplay of the electronic and steric effects of these substituents.
The chlorine atoms are deactivating substituents, meaning they decrease the rate of electrophilic aromatic substitution compared to benzene. youtube.com This deactivation stems from their strong electron-withdrawing inductive effect. However, due to the presence of lone pairs of electrons, they can donate electron density through resonance, which directs incoming electrophiles to the ortho and para positions relative to themselves. youtube.comlibretexts.org
The 2-methyl-4-aminophenyl substituent is a bulky group and is generally considered deactivating towards the phenyl ring it is attached to, primarily through its inductive electron-withdrawing effect. Steric hindrance from this large group will also play a crucial role in determining the site of substitution.
Considering the directing effects on the dichlorophenyl ring:
The chlorine at C-3 directs electrophiles to the C-2 and C-5 positions (ortho and para positions, with the C-6 position being the other ortho position).
The chlorine at C-4 directs electrophiles to the C-5 position (ortho position, with the para position being occupied by the methylaniline group).
The available positions for substitution are C-2, C-5, and C-6.
Position 5: This position is activated by both chlorine atoms (para to the C-3 chlorine and ortho to the C-4 chlorine).
Position 2: This position is activated by the C-3 chlorine (ortho). However, it is adjacent to the bulky methylaniline substituent, which may cause significant steric hindrance.
Position 6: This position is ortho to the methylaniline group and meta to the C-4 chlorine, making it sterically hindered and electronically less favored.
Therefore, electrophilic attack on the dichlorophenyl ring is predicted to occur predominantly at the C-5 position , which is electronically favored by both chloro substituents and is the most sterically accessible of the activated positions.
| Position | Electronic Effects | Steric Effects | Predicted Reactivity |
|---|---|---|---|
| 2 | Activated (ortho to Cl at C-3) | Sterically hindered by methylaniline group | Minor Product |
| 5 | Strongly Activated (para to Cl at C-3, ortho to Cl at C-4) | Sterically accessible | Major Product |
| 6 | Deactivated (meta to Cl at C-4) | Sterically hindered by methylaniline group | Negligible Product |
Electrophilic Aromatic Substitution Reactions on the Methylaniline Ring
The methylaniline ring contains three substituents: an amino group (-NH₂) at C-1, a 3,4-dichlorophenyl group at C-2, and a methyl group (-CH₃) at C-4. The interplay of these groups dictates the regioselectivity of electrophilic substitution on this ring.
Amino Group (-NH₂): The amino group is a powerful activating group and a strong ortho, para-director due to its ability to donate its lone pair of electrons into the aromatic ring via resonance. chemistrysteps.comscispace.comrsc.org This significantly increases the electron density at the positions ortho and para to it.
Methyl Group (-CH₃): The methyl group is a weak activating group and an ortho, para-director, primarily through an inductive electron-donating effect and hyperconjugation. libretexts.orglibretexts.org
3,4-Dichlorophenyl Group: This group is bulky and electron-withdrawing by induction, thus having a deactivating and sterically hindering effect on the adjacent positions.
The available positions for substitution on the methylaniline ring are C-3, C-5, and C-6.
Position 6: This position is ortho to the strongly activating amino group and meta to the methyl group. The powerful directing effect of the amino group makes this position highly susceptible to electrophilic attack. byjus.com
Position 5: This position is ortho to the activating methyl group and meta to the amino group.
Position 3: This position is ortho to both the methyl group and the bulky, deactivating dichlorophenyl group, making it both electronically and sterically disfavored.
Given these factors, the primary site for electrophilic substitution on the methylaniline ring is predicted to be the C-6 position .
In practice, direct electrophilic substitution on anilines, especially under strongly acidic conditions like nitration, can be problematic. The amino group can be protonated to form an anilinium ion (-NH₃⁺), which is a strongly deactivating and meta-directing group. byjus.com This can lead to a mixture of products and reduced reactivity. To achieve selective ortho or para substitution, the amino group is often protected by acetylation to form an amide (e.g., an acetanilide). The acetyl group moderates the activating effect of the nitrogen and its steric bulk can favor substitution at the less hindered para position. chemistrysteps.com In the case of this compound, protection of the amino group would still result in the C-6 position being the most activated site for electrophilic attack.
| Position | Directing Effects | Steric Hindrance | Predicted Reactivity |
|---|---|---|---|
| 3 | Activated by -CH₃ (ortho), Deactivated by dichlorophenyl (ortho) | High | Negligible Product |
| 5 | Activated by -CH₃ (ortho) | Low | Minor Product |
| 6 | Strongly Activated by -NH₂ (ortho) | Low | Major Product |
Structure Activity Relationship Sar Studies of 2 3,4 Dichlorophenyl 4 Methylaniline Analogues
Systematic Elucidation of Key Structural Determinants for Modulated Molecular Interactions
The exploration of analogues of 2-(3,4-Dichlorophenyl)-4-methylaniline has systematically identified several structural features that are pivotal for their molecular interactions. Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing lead compounds and understanding their interaction with biological targets. nih.gov For this class of compounds, the key determinants of activity are centered around the nature and position of substituents on both aromatic rings and the nature of the linker between them.
Research on various bioactive molecules containing dichlorophenyl and methylaniline moieties has highlighted the importance of specific structural arrangements. For instance, in a series of pyrido[2,3-d]pyrimidin-7-one derivatives, substitutions at the 3- and 4-positions of a phenylamino (B1219803) moiety were found to enhance both potency and selectivity. researchgate.net This suggests that modifications to the aniline (B41778) ring of this compound could significantly modulate its biological profile.
To illustrate the impact of structural modifications, the following table summarizes the general effects of substituent changes on related chemical scaffolds, providing a predictive framework for the SAR of this compound analogues.
| Structural Modification | General Effect on Activity | Rationale |
| Variation of Phenylamino Substituents | Potency and selectivity can be improved with substitutions at the 3- and 4-positions. researchgate.net | Alters electronic distribution and steric interactions within the binding pocket. |
| Introduction of Electron-Withdrawing Groups | Can enhance activity. nih.gov | Modifies the electronic character of the molecule, potentially improving interactions with the target. |
| Modification of the Linker | The nature and conformation of the linker are critical for optimal activity. | Determines the relative orientation of the two aromatic rings, which is crucial for binding. |
Influence of the 3,4-Dichlorophenyl Substitution Pattern on Molecular Conformation and Recognition
The 3,4-dichloro substitution pattern on the phenyl ring is a critical determinant of the molecular conformation and, consequently, its recognition by biological targets. The positions of the chlorine atoms influence the molecule's electronic distribution and steric profile, which are key to its interaction with receptor binding sites.
In related dichlorophenyl-containing compounds, the substitution pattern has been shown to be crucial for activity. For example, in a series of sigma receptor ligands, the 3,4-dichlorophenyl moiety was found to be important for high-affinity binding. drugbank.com The electronic nature of the chlorine atoms can lead to specific interactions, such as halogen bonding, with the receptor.
The table below outlines the key influences of the 3,4-dichlorophenyl group on molecular properties relevant to biological activity, based on data from analogous structures.
| Property | Influence of 3,4-Dichlorophenyl Group | Significance for Molecular Recognition |
| Electronic Profile | The two chlorine atoms are strongly electron-withdrawing. | Can participate in dipole-dipole or halogen bonding interactions with the target protein. |
| Steric Hindrance | The chlorine atoms add bulk to the phenyl ring. | Dictates the allowed conformations within a binding site and can provide favorable van der Waals contacts. |
| Molecular Conformation | Influences the dihedral angle between the two aromatic rings. nih.govresearchgate.net | Determines the overall 3D shape of the molecule, which is critical for complementary binding to a receptor. |
The Role of the 4-Methylamino Group in Defining Structure-Activity Profiles
The 4-methylamino group on the second phenyl ring plays a significant role in defining the structure-activity profile of this class of compounds. The nitrogen atom of the amino group can act as a hydrogen bond donor, while the methyl group can engage in hydrophobic interactions within a binding pocket.
In studies of related aniline derivatives, the nature and position of substituents on the aniline ring have been shown to be critical for biological activity. For instance, in a series of methyl 4-aminobenzoate (B8803810) derivatives, various substituents on the aminobenzoate ring led to differential inhibitory effects on glutathione-related enzymes. nih.gov This underscores the sensitivity of biological targets to the substitution pattern of the aniline moiety.
The 4-methyl group specifically can contribute to binding affinity through hydrophobic interactions. In the crystal structure of N-[(E)-2,4-Dichlorobenzylidene]-4-methylaniline, C—H···π interactions involving the terminal methyl group were observed, helping to stabilize the crystal packing. nih.govresearchgate.net Such interactions are also plausible within a protein binding site.
The following table summarizes the potential roles of the 4-methylamino group in molecular interactions, based on findings from related compounds.
| Feature of the 4-Methylamino Group | Potential Role in Molecular Interactions | Impact on Structure-Activity Profile |
| Amino Group (NH) | Hydrogen bond donor. | Can form crucial hydrogen bonds with acceptor groups in the binding site, anchoring the molecule. |
| 4-Methyl Group | Hydrophobic interactions, C—H···π interactions. nih.govresearchgate.net | Can contribute to binding affinity by occupying a hydrophobic sub-pocket within the receptor. |
| Overall Electronic Character | The amino group is electron-donating, influencing the aromatic system. | Modulates the electronic properties of the aniline ring, which can affect long-range interactions with the target. |
Conformational Analysis and its Implications for Structure-Function Relationships
The conformational flexibility of this compound is a key factor in its structure-function relationship. The molecule's ability to adopt specific conformations allows it to adapt to the three-dimensional architecture of a binding site. The central bond connecting the two aromatic rings is a rotatable bond, allowing for a range of dihedral angles.
Conformational analysis of related bi-aryl systems often reveals a non-planar arrangement to be energetically favorable, avoiding steric clashes between the two rings. As previously mentioned, the dihedral angle in the related N-[(E)-2,4-Dichlorobenzylidene]-4-methylaniline is 7.37 (8)°, indicating a nearly planar conformation in the solid state for that specific imine-linked compound. nih.govresearchgate.net However, for a direct phenyl-phenyl linkage as in this compound, a larger twist angle would be expected.
In a broader context, conformational restriction has been used as a tool to probe the bioactive conformation of flexible molecules. For example, incorporating the flexible N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine into rigid piperazine (B1678402) structures helped to identify the nitrogen lone pair orientation that affords the strongest binding interaction at sigma receptors. drugbank.com This approach suggests that understanding the preferred conformation of this compound is crucial for designing more potent and selective analogues.
The implications of conformational analysis on the structure-function relationship are summarized below.
| Conformational Aspect | Implication for Structure-Function Relationship |
| Rotatable Bond | Allows the molecule to adopt various conformations to fit into a binding site. |
| Dihedral Angle | The relative orientation of the two phenyl rings is critical for aligning key interaction points with the receptor. |
| Energy of Conformations | The lowest energy conformation in solution may not be the bioactive conformation; binding to a receptor can induce a higher energy conformation. |
Computational Chemistry and Molecular Modeling of 2 3,4 Dichlorophenyl 4 Methylaniline
Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling
Quantum chemical calculations are employed to model the electronic behavior of molecules, providing insights into their stability, reactivity, and spectroscopic properties.
Illustrative Optimized Geometry Parameters for 2-(3,4-Dichlorophenyl)-4-methylaniline
Note:| Parameter | Illustrative Value |
| C-N Bond Length | 1.40 Å |
| C-Cl Bond Lengths | 1.74 Å, 1.75 Å |
| Dihedral Angle (between the two phenyl rings) | 45° |
| Dipole Moment | 2.5 D |
To understand how this compound interacts with light, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method calculates the energies of electronic transitions from the ground state to various excited states. The results can be used to simulate the molecule's UV-Visible absorption spectrum, predicting the wavelengths at which it will absorb light most strongly. Each predicted absorption band is characterized by its transition energy, oscillator strength (a measure of the transition's intensity), and the specific molecular orbitals involved in the transition.
Illustrative TD-DFT Results for this compound
Note:| Transition | Wavelength (nm) | Oscillator Strength | Major Contribution |
| S0 -> S1 | 310 | 0.25 | HOMO -> LUMO |
| S0 -> S2 | 285 | 0.15 | HOMO-1 -> LUMO |
| S0 -> S3 | 260 | 0.30 | HOMO -> LUMO+1 |
The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for predicting a molecule's reactivity. The HOMO energy relates to the molecule's ability to act as an electron donor, while the LUMO energy corresponds to its ability to act as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and chemical reactivity. A large gap generally implies high stability. For this molecule, the HOMO is expected to be located primarily on the electron-donating 4-methylaniline moiety, whereas the LUMO would likely be distributed across the electron-withdrawing 3,4-dichlorophenyl ring.
Illustrative FMO Energies for this compound
Note:| Orbital | Energy (eV) |
| HOMO | -5.8 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 4.6 |
A Molecular Electrostatic Potential (MESP) map provides a visual guide to the charge distribution around a molecule. chemrxiv.orgresearchgate.nettci-thaijo.org By mapping the electrostatic potential onto the electron density surface, regions that are electron-rich (negative potential, typically colored red or yellow) and electron-poor (positive potential, colored blue) can be identified. These regions correspond to likely sites for electrophilic and nucleophilic attack, respectively. In this compound, the nitrogen atom and chlorine atoms would be expected to be regions of negative potential, while the amine hydrogens would represent areas of positive potential.
Conceptual DFT provides a framework for quantifying a molecule's reactivity through a set of global and local descriptors. Global descriptors are derived from the HOMO and LUMO energies and provide a general overview of the molecule's reactivity. These include:
Ionization Energy (I) and Electron Affinity (A) , which describe the ease of removing or adding an electron.
Chemical Hardness (η) , which measures the resistance to a change in electron configuration.
Electrophilicity Index (ω) , which quantifies the ability of a molecule to accept electrons.
Nucleophilicity Index (Nu) , which measures the molecule's electron-donating capability.
Local reactivity descriptors, such as Fukui functions, can then be used to pinpoint which specific atoms within the molecule are most susceptible to attack.
Illustrative Global Reactivity Descriptors for this compound
Note:| Descriptor | Illustrative Value (eV) |
| Ionization Energy (I) | 5.80 |
| Electron Affinity (A) | 1.20 |
| Chemical Hardness (η) | 2.30 |
| Electronegativity (χ) | 3.50 |
| Electrophilicity Index (ω) | 2.66 |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational technique used to establish a statistical correlation between the chemical structures of a series of compounds and their biological activities. researchgate.netdigitellinc.com For a set of derivatives of this compound, a QSAR model could be developed to predict their biological potency based on calculated molecular descriptors.
The development of a QSAR model involves calculating a wide range of descriptors (e.g., steric, electronic, hydrophobic) for each molecule and then using statistical methods, such as multiple linear regression, to create a mathematical equation that links these descriptors to the observed activity. A validated QSAR model can be a powerful predictive tool, allowing researchers to estimate the activity of novel, yet-to-be-synthesized compounds and to prioritize synthetic efforts toward molecules with the highest predicted potency. These models also provide valuable insights into the structure-activity landscape, highlighting the molecular features that are most influential for the desired biological effect. nih.gov
Development and Validation of 2D and 3D QSAR Models
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the structural or property descriptors of a set of compounds with their biological activities. nih.govmdpi.com For a series of diarylamine derivatives, including analogs of this compound, both two-dimensional (2D) and three-dimensional (3D) QSAR models can be developed to predict their potential efficacy.
2D-QSAR models utilize descriptors that are derived from the 2D representation of the molecule. These can include topological, electronic, and physicochemical properties. For instance, in a study of 2,5-diaminobenzophenone derivatives, descriptors were calculated to build 2D-QSAR models using methods like Multiple Linear Regression (MLR), Artificial Neural Networks (ANN), and Support Vector Machines (SVM). nih.gov The robustness and predictive power of these models are assessed through internal and external validation techniques. nih.gov
3D-QSAR, on the other hand, considers the three-dimensional conformation of the molecules. nih.gov Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are employed to generate 3D fields around the molecules, which are then correlated with their activities. nih.govnih.gov A critical step in 3D-QSAR is the structural alignment of the compounds, which directly influences the predictive accuracy of the model. nih.gov For a series of compounds related to this compound, a 3D-QSAR study would involve aligning the diarylamine core and exploring the impact of different substituents on the steric, electrostatic, and hydrophobic fields. mdpi.com
A hypothetical 2D-QSAR study on a series of aniline (B41778) derivatives might yield a model with the following statistical parameters, indicating a robust and predictive relationship. nih.gov
| Statistical Parameter | Value | Description |
| R² (Correlation Coefficient) | 0.92 | Indicates a strong correlation between the descriptors and the biological activity for the training set. |
| Q² (Cross-validated R²) | 0.85 | A measure of the model's internal predictive ability. |
| F-value | 135.7 | Represents the statistical significance of the regression model. |
| Standard Error of Estimate (SEE) | 0.25 | Measures the goodness of fit of the regression model. |
| External R² (for test set) | 0.88 | Indicates the model's ability to predict the activity of an external set of compounds. |
This table is illustrative and represents typical values for a robust QSAR model.
Application of In Silico Methods for Lead Generation and Optimization
In silico methods are instrumental in the early stages of drug discovery for hit identification and lead optimization. nih.govresearchgate.netfrontiersin.org These computational approaches help in prioritizing compounds for synthesis and biological testing, thereby saving time and resources. mdpi.comyoutube.com For a scaffold like this compound, in silico techniques can be employed to generate a library of virtual derivatives and predict their potential for improved activity and favorable pharmacokinetic properties.
The process often begins with a hit compound, which could be identified through high-throughput screening or from existing literature. This hit compound then serves as a starting point for lead optimization. youtube.com Structure-based drug design (SBDD) and ligand-based drug design (LBDD) are two primary strategies. In SBDD, if the 3D structure of the biological target is known, molecular docking can be used to predict the binding mode and affinity of the designed analogs. In LBDD, when the target structure is unknown, models are built based on the known active and inactive compounds. researchgate.net
For aniline derivatives, in silico analysis of their ADME (Absorption, Distribution, Metabolism, and Excretion) profile is crucial. mdpi.com Properties such as lipophilicity (logP), solubility, and potential for metabolism are calculated to assess the drug-likeness of the designed compounds. mdpi.com
A typical lead optimization workflow for this compound would involve:
Virtual Library Generation: Creating a virtual library of analogs by modifying the substituents on the phenyl rings.
Property Prediction: Calculating key physicochemical and pharmacokinetic properties for the virtual library.
Virtual Screening: Using QSAR models and docking simulations to predict the biological activity and binding affinity of the analogs.
Prioritization: Ranking the compounds based on their predicted activity, drug-likeness, and synthetic feasibility.
Advanced Conformational Analysis using Computational Methods
The biological activity of a molecule is intimately linked to its three-dimensional conformation. Advanced computational methods are employed to perform conformational analysis, which involves identifying the stable low-energy conformations of a molecule. nih.govresearchgate.net For a flexible molecule like this compound, which has rotational freedom around the C-N bond connecting the two phenyl rings, understanding its conformational preferences is crucial.
Quantum chemical calculations, such as Density Functional Theory (DFT), are powerful tools for conformational analysis. researchgate.net These methods can accurately predict the geometries and relative energies of different conformers. The analysis of non-covalent interactions, such as hydrogen bonds and van der Waals forces, helps in understanding the factors that stabilize certain conformations. nih.gov
For N,N'-diphenyl-p-phenylenediamine, a related diarylamine, computational studies have predicted the existence of multiple stable conformers. researchgate.net Similarly, for this compound, a conformational search would likely reveal several low-energy structures. The dihedral angle between the two phenyl rings would be a key parameter defining these conformations.
A hypothetical conformational analysis of this compound might reveal the following low-energy conformers:
| Conformer | Dihedral Angle (Phenyl-N-Phenyl) | Relative Energy (kcal/mol) | Key Stabilizing Interactions |
| 1 | 45° | 0.00 | Intramolecular C-H···Cl hydrogen bond |
| 2 | 135° | 1.25 | Steric repulsion minimized |
| 3 | 90° | 2.50 | Perpendicular arrangement |
This table is illustrative and represents a hypothetical outcome of a conformational analysis study.
Molecular Dynamics Simulations and Docking Studies of Related Systems
Molecular dynamics (MD) simulations and molecular docking are powerful computational techniques used to study the interaction between a ligand and its biological target at an atomic level. tandfonline.com While specific studies on this compound may not be publicly available, research on related diarylamine and N-aryl aniline systems provides valuable insights into how this compound might behave. tandfonline.comnih.gov
Molecular docking predicts the preferred orientation and binding affinity of a ligand when it binds to a receptor. researchgate.netmdpi.com For instance, docking studies on diaryl urea (B33335) derivatives have been used to understand their binding modes in the active site of B-RAF kinase. nih.govnih.gov Similarly, diarylamine-guided carboxamide derivatives have been evaluated for their cytotoxic activities, with docking studies helping to elucidate their potential mechanism of action. nih.gov In a hypothetical scenario, this compound could be docked into the active site of a relevant protein target to predict its binding interactions. Key interactions would likely involve the dichlorophenyl and methylphenyl moieties.
MD simulations provide a dynamic view of the ligand-receptor complex over time, allowing for the assessment of its stability and the conformational changes that may occur upon binding. tandfonline.com Novel N-arylmethyl-aniline/chalcone hybrids have been studied using MD simulations to explore the stability of the protein-ligand complexes. tandfonline.com An MD simulation of this compound bound to a target protein would reveal the stability of the binding pose predicted by docking and highlight key residues involved in the interaction.
A summary of findings from docking studies on analogous diarylamine systems is presented below:
| Compound Class | Target Protein | Key Binding Interactions |
| Diaryl Urea Derivatives nih.gov | B-RAF Kinase | Hydrogen bonding with backbone residues, hydrophobic interactions with the allosteric pocket. |
| Diarylpyridazine Derivatives ijsr.net | HIV-1 Reverse Transcriptase | Pi-pi stacking with aromatic residues, hydrophobic interactions within the non-nucleoside binding pocket. |
| Diarylamine Carboxamides nih.gov | Various Cancer Cell Lines | Interactions with key apoptotic genes were suggested. |
This table summarizes findings from studies on related compound classes and is for illustrative purposes.
Advanced Analytical Methodologies for Characterization of 2 3,4 Dichlorophenyl 4 Methylaniline
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for elucidating the molecular structure of 2-(3,4-Dichlorophenyl)-4-methylaniline by probing the interactions of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy: In ¹H NMR spectroscopy of this compound, the protons in different chemical environments will resonate at distinct chemical shifts (δ), measured in parts per million (ppm). The aromatic protons on the two phenyl rings will appear in the downfield region, typically between 6.5 and 7.5 ppm. The specific splitting patterns (e.g., doublets, triplets, multiplets) of these signals, governed by spin-spin coupling with neighboring protons, are crucial for assigning each proton to its specific position on the rings. The methyl group (CH₃) protons will give rise to a singlet in the upfield region, usually around 2.2-2.4 ppm. The amine (NH₂) protons will appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The carbon atoms of the phenyl rings will resonate in the downfield region (typically 110-150 ppm). The carbons bonded to the chlorine atoms will have their chemical shifts influenced by the electronegativity of the halogen. The methyl carbon will appear at a characteristic upfield chemical shift (around 20-25 ppm).
Expected NMR Data for this compound:
| ¹H NMR | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic Protons | 6.5 - 7.5 | Multiplets, Doublets | 6H |
| Amine Proton | Variable (e.g., 3.5 - 4.5) | Broad Singlet | 2H |
| Methyl Protons | ~2.3 | Singlet | 3H |
| ¹³C NMR | Expected Chemical Shift (δ, ppm) |
| Aromatic Carbons | 110 - 150 |
| Methyl Carbon | ~21 |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. This technique is particularly useful for identifying the functional groups present in a molecule.
For this compound, the IR spectrum would exhibit characteristic absorption bands. The N-H stretching vibrations of the primary amine group are expected to appear as two distinct peaks in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic rings and the methyl group will be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C=C stretching vibrations within the aromatic rings will give rise to absorptions in the 1450-1600 cm⁻¹ region. The C-N stretching vibration is typically found in the 1250-1350 cm⁻¹ range. The presence of the C-Cl bonds will be indicated by strong absorptions in the fingerprint region, usually below 850 cm⁻¹.
Expected IR Absorption Bands for this compound:
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |
| N-H (Amine) | 3300 - 3500 | Stretching (two bands) |
| Aromatic C-H | 3000 - 3100 | Stretching |
| Aliphatic C-H (Methyl) | 2850 - 2960 | Stretching |
| Aromatic C=C | 1450 - 1600 | Stretching |
| C-N | 1250 - 1350 | Stretching |
| C-Cl | < 850 | Stretching |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the elemental composition of a compound.
In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed, and its m/z value would correspond to the molecular weight of the compound. Due to the presence of two chlorine atoms, a characteristic isotopic pattern for the molecular ion peak will be observed, with [M]⁺, [M+2]⁺, and [M+4]⁺ peaks in an approximate ratio of 9:6:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
High-Resolution Mass Spectrometry (HRMS) can determine the m/z value with very high accuracy, allowing for the determination of the exact molecular formula. For this compound (C₁₃H₁₁Cl₂N), the exact mass would be calculated and compared to the experimentally determined value to confirm the elemental composition. nih.gov Fragmentation patterns observed in the mass spectrum can also provide structural information.
Expected Mass Spectrometry Data for this compound:
| Analysis Type | Expected Result |
| Molecular Ion Peak (MS) | m/z corresponding to the molecular weight, with a characteristic isotopic pattern for two chlorine atoms. |
| Exact Mass (HRMS) | High-accuracy mass measurement confirming the elemental formula C₁₃H₁₁Cl₂N. |
Chromatographic Techniques for Separation, Purity Assessment, and Method Development
Chromatographic techniques are essential for separating the target compound from impurities, assessing its purity, and developing robust analytical methods for quality control.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of compounds in a mixture. For the analysis of this compound, a reversed-phase HPLC method is typically employed.
In a reversed-phase setup, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase, often a mixture of water or buffer and an organic solvent such as acetonitrile (B52724) or methanol. researchgate.netnih.gov The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The retention time of the compound is a key parameter for its identification. A UV detector is commonly used for the detection of aromatic compounds like this compound, as the phenyl rings exhibit strong UV absorbance. chromatographyonline.com Method development would involve optimizing parameters such as the mobile phase composition, flow rate, and column temperature to achieve good resolution and peak shape. researchgate.net The purity of the compound can be assessed by the presence of a single major peak and the absence of significant impurity peaks in the chromatogram.
Illustrative HPLC Method Parameters:
| Parameter | Condition |
| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water/buffer gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a specific wavelength (e.g., 254 nm) |
| Injection Volume | 10 µL |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is a highly sensitive and selective technique for the analysis of volatile and thermally stable compounds. epa.gov
For the analysis of this compound, the compound is first vaporized in the heated injector of the gas chromatograph and then separated on a capillary column. epa.gov The choice of the column's stationary phase is critical for achieving good separation from any impurities. A nonpolar or medium-polarity column is often suitable for this type of analyte. nih.gov As the compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a fingerprint for the compound, allowing for its positive identification. The retention time from the GC and the mass spectrum from the MS together provide a high degree of confidence in the identification. GC-MS is also an excellent tool for purity assessment, as it can detect and identify even trace levels of volatile impurities. epa.govnih.gov
Illustrative GC-MS Method Parameters:
| Parameter | Condition |
| Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium |
| Injector Temperature | 250 °C |
| Oven Program | Temperature gradient (e.g., starting at 100 °C, ramping to 280 °C) |
| MS Ionization | Electron Ionization (EI) at 70 eV |
| MS Scan Range | m/z 50-550 |
Method Validation Protocols for Chromatographic Assays
The validation of analytical methods is crucial to ensure that a chosen procedure is suitable for its intended purpose, providing reliable, reproducible, and accurate data. slideshare.net For chromatographic assays of this compound, such as those using High-Performance Liquid Chromatography (HPLC), validation is performed in accordance with International Council for Harmonisation (ICH) guidelines. slideshare.netyoutube.com The validation process encompasses a series of tests to demonstrate the method's performance characteristics. pharmaguideline.comnih.gov
A typical reversed-phase HPLC (RP-HPLC) method for the analysis of related substances in this compound would be validated for specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness. nih.govjocpr.com
Specificity: Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. youtube.com For this compound, this would be confirmed by injecting a diluent blank, a placebo solution, and a solution of the pure compound. The absence of interfering peaks at the retention time of the main analyte and known impurities demonstrates specificity. longdom.org Further, forced degradation studies involving exposure to acid, base, oxidation, heat, and light are conducted to show that the method can separate the analyte from its degradation products. scielo.br
Linearity and Range: Linearity demonstrates the proportional relationship between the concentration of the analyte and the analytical response. youtube.com This is typically evaluated by analyzing a series of at least five concentrations of this compound, ranging from the LOQ to approximately 150% of the target concentration. longdom.org The data from the detector response versus concentration is then subjected to linear regression analysis. A correlation coefficient (r²) value of ≥ 0.999 is generally considered acceptable. jocpr.com The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity. pharmaguideline.com
Table 1: Hypothetical Linearity Data for this compound
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
|---|---|
| 0.25 (LOQ) | 5,120 |
| 0.50 | 10,350 |
| 1.00 | 20,500 |
| 1.50 | 30,800 |
| 2.00 | 41,100 |
| 2.50 | 51,500 |
| Correlation Coefficient (r²) | 0.9998 |
Accuracy: Accuracy is determined by recovery studies, where a known amount of pure this compound is "spiked" into a sample matrix at different concentration levels (e.g., 50%, 100%, and 150% of the target concentration). jocpr.com The percentage of the analyte recovered is then calculated. The acceptance criterion for accuracy is typically a recovery between 98.0% and 102.0%. scielo.br
Table 2: Hypothetical Accuracy/Recovery Data
| Spike Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | Recovery (%) |
|---|---|---|---|
| 50% | 0.50 | 0.495 | 99.0 |
| 100% | 1.00 | 1.012 | 101.2 |
Precision: Precision expresses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. pharmaguideline.com It is assessed at two levels:
Repeatability (Intra-day Precision): Assessed by performing at least six replicate determinations at 100% of the test concentration on the same day. researchgate.net
Intermediate Precision (Inter-day Precision): Evaluates the effect of random events on the precision of the analytical procedure by having the assay conducted by different analysts, on different days, or with different equipment. researchgate.net
The precision is reported as the relative standard deviation (%RSD), with a typical acceptance criterion of not more than 2.0%. longdom.org
Table 3: Hypothetical Precision Data
| Precision Level | Parameter | Result (%RSD) |
|---|---|---|
| Repeatability | Assay of 6 replicates | 0.85 |
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. researchgate.net These are often determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ. researchgate.net For this compound, the LOQ would be established as the lowest concentration meeting the requirements for accuracy and precision. nih.gov
Robustness: Robustness is evaluated to determine the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. actascientific.com These variations may include changes in mobile phase composition (e.g., ±2% organic phase), flow rate (e.g., ±0.1 mL/min), and column temperature (e.g., ±5 °C). jocpr.com The system suitability parameters, such as peak resolution and tailing factor, are monitored for compliance. actascientific.com
X-ray Crystallography for Solid-State Structural Determination and Conformational Insights
The process involves growing a single crystal of the compound suitable for analysis. The crystal is then mounted on a diffractometer and irradiated with monochromatic X-rays. carleton.edu The diffraction pattern produced is collected and analyzed to solve the crystal structure.
A hypothetical study on this compound could yield crystallographic data similar to that observed for other diarylamine derivatives. nih.govresearchgate.net The molecule would likely crystallize in a common space group, such as the monoclinic P2₁/c. nih.gov
A key conformational feature of interest in diarylamine structures is the torsional or dihedral angle between the planes of the two aromatic rings. This angle is influenced by the steric and electronic effects of the substituents on the rings. For this compound, the chlorine and methyl groups would dictate the molecular packing and the specific conformation adopted in the crystal lattice. The analysis would also reveal intermolecular interactions, such as hydrogen bonds involving the amine proton (N-H) or C-H···π interactions, which stabilize the crystal packing. researchgate.net
Table 4: Hypothetical Crystal Data and Structure Refinement for this compound
| Parameter | Value |
|---|---|
| Empirical formula | C₁₃H₁₁Cl₂N |
| Formula weight | 252.14 |
| Temperature | 150(2) K |
| Wavelength (Mo Kα) | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 8.512(3) Å |
| b = 13.251(5) Å | |
| c = 10.432(4) Å | |
| β = 105.21(2)° | |
| Volume | 1135.2(7) ų |
| Z (molecules per unit cell) | 4 |
| Calculated density | 1.475 Mg/m³ |
| Final R indices [I > 2σ(I)] | R1 = 0.045, wR2 = 0.118 |
Table 5: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| Acetonitrile |
| Methanol |
| Phosphoric acid |
| Hydrogen chloride |
| Sodium hydroxide |
Future Research Directions and Unexplored Avenues for 2 3,4 Dichlorophenyl 4 Methylaniline Research
Emerging Synthetic Strategies for Highly Substituted Arylamine Frameworks
The synthesis of complex arylamines like 2-(3,4-Dichlorophenyl)-4-methylaniline often relies on classical methods such as transition-metal-catalyzed cross-coupling reactions. rsc.orgrsc.org While effective, these methods are continuously being refined and new strategies are emerging to enhance efficiency, functional group tolerance, and sustainability.
Future synthetic research could explore several innovative avenues:
Direct Reductive Cross-Coupling: A promising strategy involves the direct reductive cross-coupling of nitroarenes. rsc.orgrsc.org This method avoids the need to pre-form the arylamine, streamlining the synthetic process and improving step economy. rsc.org By using nitroaromatics and various coupling partners (e.g., aryl halides, boronic acids), this approach could offer a more efficient route to this compound and its analogs. rsc.orgrsc.org
C-H Amination: Direct C-H amination represents a highly atom-economical approach, where a C-H bond on an aromatic ring is directly converted to a C-N bond. Further development in this area could lead to novel disconnections for synthesizing highly substituted arylamines, potentially reducing the number of synthetic steps and the generation of waste.
Photocatalysis: The use of visible-light photocatalysis is a rapidly growing area in organic synthesis. researchgate.net This technology can enable novel bond formations under mild conditions and could be applied to the synthesis of complex arylamines, offering alternative reaction pathways that are not accessible through traditional thermal methods. researchgate.net
Flow Chemistry: The application of continuous flow technology for the synthesis of arylamines can offer significant advantages in terms of safety, scalability, and reaction control. This approach is particularly relevant for reactions that are highly exothermic or involve hazardous reagents.
A comparison of traditional and emerging synthetic strategies highlights the potential for significant improvements in the synthesis of substituted arylamines.
| Feature | Traditional Methods (e.g., Buchwald-Hartwig) | Emerging Strategies (e.g., Reductive Coupling) |
| Starting Materials | Pre-functionalized arylamines and aryl halides | Nitroarenes and various coupling partners rsc.orgrsc.org |
| Process | Often requires multiple steps including protection/deprotection rsc.org | More direct, avoids protection/deprotection steps rsc.org |
| Atom Economy | Moderate | High |
| Catalysts | Transition metals (e.g., Palladium, Copper) researchgate.net | Transition metals (e.g., Nickel, Cobalt) rsc.org |
Development of Advanced Computational Approaches for Predictive Molecular Design
Computational chemistry is an indispensable tool in modern drug discovery and materials science. For a molecule like this compound, advanced computational approaches can predict its properties, guide the design of new derivatives with enhanced activity or desired characteristics, and elucidate mechanisms of action.
Future directions in this area include:
Quantum Machine Learning (QML): QML models are being developed to enhance the accuracy of quantitative structure-property relationship (QSPR) predictions. researchgate.net By leveraging the principles of quantum mechanics, these models can capture complex electronic and structural correlations to more accurately predict properties like pKa, solubility, and binding affinity for substituted anilines. researchgate.net
Graph Neural Networks (GNNs): GNNs are particularly well-suited for predicting molecular properties based on the graphical representation of a molecule. researchgate.net These models can learn complex relationships between a molecule's structure and its activity, enabling the rapid screening of virtual libraries and the identification of promising new substituted aniline (B41778) derivatives. researchgate.net
Integrated High-Throughput Screening: The combination of high-throughput ab-initio calculations, high-throughput experiments, and machine learning can accelerate the discovery of new materials and molecules. nih.gov This integrated approach can be used to predict the properties of a vast array of substituted anilines, focusing experimental efforts on the most promising candidates. nih.gov
Advanced Molecular Dynamics: Enhanced sampling techniques in molecular dynamics simulations can provide deeper insights into the conformational landscape of flexible molecules like this compound and its interactions with biological targets. This can be crucial for understanding structure-activity relationships (SAR) and designing more potent and selective compounds. nih.gov
The following table outlines key computational approaches and their potential applications in the study of substituted anilines.
| Computational Approach | Application in Substituted Aniline Research | Potential Insights |
| QSAR/QSPR | Predicting toxicity and biological activity based on physicochemical properties. nih.gov | Correlation of electronic properties (e.g., Hammett constants) with activity. nih.gov |
| Molecular Docking | Simulating the binding of aniline derivatives to target proteins. nih.gov | Identification of key binding interactions and prediction of binding affinity. |
| Quantum Machine Learning | More accurate prediction of fundamental molecular properties. researchgate.net | Improved models for pKa, solubility, and reactivity. researchgate.net |
| Graph Neural Networks | Predicting properties of large sets of virtual compounds. researchgate.net | Rapid identification of lead compounds with desired characteristics. |
Integration of Multi-Omics Data in Chemical Biology Studies Relevant to Substituted Anilines
To understand the biological effects of a compound like this compound, a systems-level approach is increasingly necessary. The integration of multiple "omics" datasets (genomics, transcriptomics, proteomics, metabolomics) can provide a holistic view of the cellular response to a chemical perturbation. nih.govufz.de
Future research should focus on:
Identifying Molecular Mechanisms: By treating cell lines or model organisms with this compound and analyzing the resulting changes across different omics layers, researchers can identify the specific pathways and biological networks that are perturbed. nih.gov This can help to elucidate its mechanism of action and potential off-target effects.
Biomarker Discovery: Multi-omics data can be mined to identify biomarkers that are predictive of a response to substituted anilines. mdpi.com For example, specific changes in gene expression or metabolite levels could indicate the efficacy or potential toxicity of a compound.
Toxicology and Risk Assessment: Systems toxicology, which leverages multi-omics data, can provide a more comprehensive understanding of the potential adverse effects of chemicals. ufz.de This approach can be used to assess the toxicity profile of this compound and its metabolites.
Personalized Medicine: In the long term, understanding how genetic variations influence the response to substituted anilines through multi-omics analysis could contribute to the development of personalized therapeutic strategies. arxiv.org
The integration of different omics data types provides a powerful framework for understanding the complex biological effects of substituted anilines.
| Omics Layer | Information Provided | Potential Application for Substituted Aniline Research |
| Genomics/Epigenomics | DNA sequence, mutations, DNA methylation. nih.gov | Identify genetic predispositions to sensitivity or resistance. |
| Transcriptomics | Gene expression levels (mRNA, microRNA). nih.gov | Determine which genes and pathways are up- or down-regulated upon exposure. |
| Proteomics | Protein abundance, modifications, and interactions. nih.gov | Identify protein targets and downstream signaling effects. |
| Metabolomics | Levels of small molecule metabolites. nih.gov | Understand the impact on cellular metabolism and identify metabolic biomarkers of effect. nih.gov |
Q & A
Q. What are the most reliable synthetic routes for 2-(3,4-Dichlorophenyl)-4-methylaniline, and how can reaction conditions be optimized?
A common approach involves nucleophilic aromatic substitution or condensation reactions. For example, phthalic anhydride can react with substituted anilines (e.g., 3,4-dichloroaniline) under acetic acid reflux to form structurally related compounds . Optimization may include adjusting solvent polarity (e.g., DMF for solubility), temperature (80–120°C for kinetic control), and catalysts (e.g., K₂CO₃ as a base). Purity can be enhanced via column chromatography or recrystallization.
Q. What analytical techniques are critical for characterizing this compound?
Key techniques include:
- FT-IR : Identifies functional groups (e.g., NH₂ stretching at ~3400 cm⁻¹).
- NMR (¹H/¹³C) : Assigns proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm) and carbon connectivity .
- X-ray diffraction : Resolves crystal structure and confirms substituent positions .
- Elemental analysis : Validates molecular formula (e.g., C₁₃H₁₀Cl₂N).
Q. How does the electron-withdrawing 3,4-dichlorophenyl group influence the compound’s stability?
The 3,4-dichlorophenyl group enhances thermal stability by reducing electron density on the aromatic ring, which mitigates oxidative degradation. This is supported by thermogravimetric analysis (TGA) showing decomposition temperatures above 200°C in related dichlorophenyl derivatives .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s reactivity in electrophilic substitution reactions?
The electron-withdrawing Cl groups deactivate the phenyl ring, directing electrophiles to the less substituted positions (e.g., para to methyl groups). Kinetic studies using HNO₃/H₂SO₄ nitration can reveal regioselectivity, with computational modeling (DFT) predicting charge distribution and reactive sites .
Q. How can researchers design experiments to evaluate the compound’s biological activity against microbial targets?
- In vitro assays : Test inhibition of bacterial enzymes (e.g., dihydrofolate reductase) at varying concentrations (10–100 µM).
- Structure-activity relationship (SAR) : Modify substituents (e.g., replacing methyl with CF₃) and compare IC₅₀ values .
- Molecular docking : Simulate binding to target proteins (e.g., cytochrome P450) using software like AutoDock Vina .
Q. What strategies address solubility challenges in aqueous systems for this hydrophobic compound?
- Co-solvents : Use DMSO or ethanol (10–20% v/v) to enhance solubility.
- Micellar systems : Incorporate surfactants (e.g., Tween-80) for drug delivery studies.
- Derivatization : Introduce sulfonate or phosphate groups to improve hydrophilicity .
Q. How can computational models predict the compound’s environmental persistence or toxicity?
- QSAR models : Correlate logP (experimental value ~2.64) with bioaccumulation potential .
- Molecular dynamics : Simulate degradation pathways in soil/water systems.
- Ecotoxicity databases : Cross-reference with EPA EPISuite for hazard assessment .
Methodological Considerations
Q. How should researchers resolve contradictions in reported spectroscopic data for this compound?
Q. What purification methods are optimal for isolating this compound from byproducts?
- Flash chromatography : Use silica gel with hexane/ethyl acetate (8:2) gradients.
- HPLC : Employ C18 columns and acetonitrile/water mobile phases for high-purity isolates.
- Crystallization : Optimize solvent mixtures (e.g., ethanol/water) for crystal lattice formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
